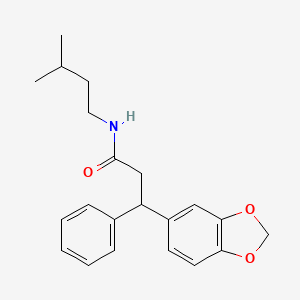
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide, also known as MDMA or ecstasy, is a synthetic drug that has been widely used as a recreational drug due to its psychoactive effects. However, MDMA has also gained attention in scientific research due to its potential therapeutic applications.
作用機序
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide works by increasing the release of serotonin, dopamine, and norepinephrine in the brain, which leads to feelings of euphoria, increased empathy, and decreased anxiety. 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide also activates the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's response to stress.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide can lead to neurotoxicity and cognitive impairment.
実験室実験の利点と制限
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has advantages and limitations for lab experiments. Its psychoactive effects make it useful for studying the neural mechanisms underlying social behavior and emotional processing. However, its recreational use and legal status make it difficult to obtain for research purposes.
将来の方向性
Future research on 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide should focus on optimizing its therapeutic potential while minimizing its adverse effects. This includes developing safer dosing protocols, identifying biomarkers of treatment response, and investigating the long-term effects of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide-assisted psychotherapy. Additionally, research should explore the potential of 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide for treating other psychiatric disorders, such as anxiety and depression.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has gained attention in scientific research due to its potential therapeutic applications. While it has advantages for lab experiments, its recreational use and legal status make it difficult to obtain for research purposes. Future research should focus on optimizing its therapeutic potential while minimizing its adverse effects and exploring its potential for treating other psychiatric disorders.
合成法
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide is synthesized from safrole, a natural oil extracted from the root bark of sassafras trees. The synthesis process involves several steps, including isomerization, oxidation, and amination. The final product is a white crystalline powder that can be ingested orally.
科学的研究の応用
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Studies have shown that 3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide-assisted psychotherapy can reduce symptoms of PTSD, such as anxiety and depression, and improve emotional regulation and interpersonal relationships.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-15(2)10-11-22-21(23)13-18(16-6-4-3-5-7-16)17-8-9-19-20(12-17)25-14-24-19/h3-9,12,15,18H,10-11,13-14H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSHPVIQIFRAKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(3-methylbutyl)-3-phenylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5974263.png)
![2-{5-[(2-methyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5974273.png)
![2-[4-(2,6-difluorobenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B5974277.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B5974294.png)

![7-(2H-1,2,3-benzotriazol-2-ylacetyl)-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5974304.png)


![1-[cyclohexyl(methyl)amino]-3-[2-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974336.png)
![(4-phenoxyphenyl){1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5974344.png)
![2-[2-methoxy-4-(6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B5974348.png)
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5974353.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B5974360.png)
![N-(3,4-dimethylphenyl)-1-(1-{[(3,4-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B5974367.png)